REACTION_CXSMILES
|
[NH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[NH2:2].Cl.[C:10]([O-])(O)=O.[Na+].[CH3:15][CH2:16]O>O.CCOC(C)=O>[N:1]1([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=2)[CH:15]=[CH:16][CH:10]=[N:2]1 |f:2.3|
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
N(N)C1=NC=CC=C1
|
Name
|
malondialdehyde-bis-(dimethylacetal)
|
Quantity
|
11.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the aqueous layer shaken with EtOAc (3×100 mL)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to
|
Type
|
CUSTOM
|
Details
|
a give a brown solid
|
Type
|
CUSTOM
|
Details
|
The EtOAc layer was then separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CC=C1)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |